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Introduction Human Topoisomerase Il beta (TOP3B) is a unique type IA topoisomerase that
acts on both DNA and RNA substrates, playing crucial roles in maintaining genomic stability,
resolving R-loops, and potentially influencing viral replication.[1][2] Given its significance in
cellular processes and its potential as a therapeutic target, the production of highly pure and
active recombinant TOP3B is essential for biochemical and structural studies, as well as for
high-throughput screening of potential inhibitors. This document provides detailed protocols for
the expression of human TOP3B in a baculovirus/insect cell system and its subsequent
purification, yielding a protein suitable for enzymatic assays and drug development
applications.

Overview of the Workflow The expression and purification of recombinant human TOP3B with
an N-terminal Glutathione S-transferase (GST) tag and a C-terminal 6xHis tag involves several
key stages. The gene encoding human TOP3B is first cloned into a baculovirus transfer vector,
which is then used to generate a recombinant baculovirus. Sf9 insect cells are infected with the
high-titer baculovirus stock to produce the recombinant protein. The cells are harvested and
lysed, and the protein is purified from the soluble lysate using a two-step affinity
chromatography process, followed by size-exclusion chromatography for final polishing. The
activity of the purified TOP3B is then verified using a DNA relaxation assay.
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Table 1: Summary of a Typical Purification of Recombinant Human TOP3B from Sf9 Insect

Cells (1-Liter Culture)

o Total TOP3B Specific
Purification . L L . .
= Protein Activity Activity Yield (%) Purity (%)
e
: (mg) (Units¥) (Unitsimg)
Clarified
800 40,000 50 100 <5
Lysate
GST Affinity
Chromatogra 15 37,500 2,500 93.75 >85
phy
Nickel-NTA
Affinity
12 36,000 3,000 90 >90
Chromatogra
phy
Size-
Exclusion
10 35,000 3,500 87.5 >95
Chromatogra
phy

*One unit of TOP3B activity is defined as the amount of enzyme required to relax 50% of 200

ng of supercoiled plasmid DNA in 30 minutes at 37°C.

Table 2: Summary of a Purification of Recombinant E. coli Topoisomerase Il from a 4-Liter

Bacterial Culture

Purification Pool

Total Protein (mg)

Concentration (mg/ml)

Pool 1 28.15 0.75
Pool 2 6.42 0.20
Total 34.57 N/A

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

Protocol 1: Generation of Recombinant Baculovirus for
TOP3B Expression

This protocol describes the generation of a recombinant baculovirus encoding human TOP3B
with an N-terminal GST tag and a C-terminal 6xHis tag.

1.1. Cloning of Human TOP3B into a Baculovirus Transfer Vector

o Amplify the full-length human TOP3B cDNA by PCR using primers containing appropriate
restriction sites or sequences for recombination-based cloning (e.g., Gateway cloning).

o Clone the PCR product into a baculovirus transfer vector, such as pFastBacGST, which
allows for the expression of the protein with an N-terminal GST tag.[1][3] A C-terminal 6xHis
tag can be incorporated through the primer design.

 Verify the sequence of the resulting construct by DNA sequencing.
1.2. Generation of Recombinant Bacmid DNA
e Transform competent E. coli DH10Bac cells with the TOP3B-pFastBacGST transfer vector.

o Plate the transformed cells on LB agar plates containing kanamycin, gentamicin,
tetracycline, Bluo-gal, and IPTG.

 Incubate the plates at 37°C for 48 hours.

o Select white colonies, which indicate successful transposition of the TOP3B expression
cassette into the bacmid.

 Inoculate a white colony into liquid LB medium containing kanamycin, gentamicin, and
tetracycline, and grow overnight at 37°C.

« |solate the high-molecular-weight recombinant bacmid DNA using a plasmid miniprep Kit,
following the manufacturer's instructions for large plasmids.

1.3. Transfection of Sf9 Insect Cells and Baculovirus Amplification
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Seed Sf9 cells in a 6-well plate at a density of 0.8 x 1076 cells per well in 2 ml of insect cell
culture medium.

Allow the cells to attach for at least 1 houir.

Prepare the transfection mix by gently mixing the purified recombinant bacmid DNA with a
suitable transfection reagent (e.g., Cellfectin II).

Incubate the mixture at room temperature for 30 minutes.
Add the transfection mix dropwise to the cells.

Incubate the plate at 27°C for 5-7 days, or until signs of viral infection (e.g., cell detachment,
increased cell diameter) are observed. This initial viral stock is designated as P1.

Harvest the P1 viral supernatant and use it to infect a larger culture of Sf9 cells to generate a
high-titer P2 viral stock.

Further amplify the virus to a P3 stock for large-scale protein expression. Determine the viral
titer of the P3 stock using a plaque assay or gPCR.

Protocol 2: Expression of Recombinant TOP3B in Sf9
Insect Cells

This protocol details the large-scale expression of recombinant TOP3B in Sf9 insect cells.

Grow a suspension culture of Sf9 cells to a density of 2.0 x 1076 cells/ml in an appropriate
insect cell culture medium.

Infect the Sf9 cell culture with the high-titer (P3) recombinant baculovirus at a multiplicity of
infection (MOI) of 3-5.

Incubate the infected culture at 27°C with shaking at 130 rpm for 48-72 hours.

Monitor protein expression by taking small aliquots of the culture at different time points post-
infection and analyzing the cell lysates by SDS-PAGE and Western blotting using anti-GST
or anti-His antibodies.
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e Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.
e Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

o The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 3: Purification of Recombinant TOP3B

This protocol describes a two-step affinity purification of GST-His-tagged TOP3B followed by
size-exclusion chromatography.

3.1. Cell Lysis

e Resuspend the Sf9 cell pellet from a 1-liter culture in 50 ml of ice-cold Lysis Buffer (50 mM
Tris-HCI, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM DTT, and 1x protease
inhibitor cocktail).

 Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

e Lyse the cells by sonication on ice (e.g., 6 cycles of 15-second pulses with 45-second
intervals).

» Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
o Collect the supernatant containing the soluble recombinant TOP3B.
3.2. GST Affinity Chromatography

o Equilibrate a GST affinity column (e.g., Glutathione Sepharose) with 10 column volumes of
GST Binding Buffer (50 mM Tris-HCI, pH 7.5, 150 mM NaCl, 1 mM DTT).

o Load the clarified lysate onto the equilibrated column at a flow rate of 0.5 ml/min.

e Wash the column with 20 column volumes of GST Wash Buffer (50 mM Tris-HCI, pH 7.5, 350
mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.

o Elute the bound TOP3B with 5 column volumes of GST Elution Buffer (50 mM Tris-HCI, pH
8.0, 150 mM NacCl, 10 mM reduced glutathione, 1 mM DTT).
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Collect fractions and analyze them by SDS-PAGE to identify those containing the purified
TOP3B.

3.3. Nickel-NTA Affinity Chromatography

Pool the fractions from the GST affinity chromatography containing TOP3B.

Buffer exchange the pooled fractions into Nickel Binding Buffer (50 mM Sodium Phosphate,
pH 8.0, 500 mM NaCl, 10 mM Imidazole) using a desalting column or dialysis.

Equilibrate a Nickel-NTA column with 10 column volumes of Nickel Binding Buffer.
Load the buffer-exchanged protein sample onto the equilibrated column.

Wash the column with 20 column volumes of Nickel Wash Buffer (50 mM Sodium
Phosphate, pH 8.0, 500 mM NaCl, 20 mM Imidazole).

Elute the bound TOP3B with 5 column volumes of Nickel Elution Buffer (50 mM Sodium
Phosphate, pH 8.0, 500 mM NacCl, 250 mM Imidazole).

Collect fractions and analyze by SDS-PAGE.

3.4. Size-Exclusion Chromatography

Pool the fractions from the Nickel-NTA chromatography containing TOP3B.
Concentrate the pooled fractions to a volume of 1-2 ml using a centrifugal filter unit.

Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (20 mM Tris-HCI,
pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

Load the concentrated protein sample onto the column.
Run the chromatography at a flow rate of 0.5 ml/min and collect fractions.
Analyze the fractions by SDS-PAGE to identify those containing highly pure TOP3B.

Pool the pure fractions, determine the protein concentration, and store at -80°C in aliquots.
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Protocol 4: TOP3B DNA Relaxation Assay

This protocol is for assessing the enzymatic activity of the purified recombinant TOP3B.

e Prepare a 10x Reaction Buffer (100 mM Tris-HCI, pH 8.0, 500 mM KCI, 100 mM MgCl2, 10
mM DTT, 1 mg/ml BSA).

e Set up the relaxation reactions in a final volume of 20 pl:
o 2 pl of 10x Reaction Buffer
o 200 ng of supercoiled plasmid DNA (e.g., pBAD/Thio)
o Serial dilutions of purified TOP3B
o Nuclease-free water to 20 pl

 Incubate the reactions at 37°C for 30 minutes.

o Stop the reactions by adding 4 pl of Stop Solution (2.5% SDS, 100 mM EDTA, 0.025%
bromophenol blue, 50% glycerol).

e Analyze the reaction products by electrophoresis on a 1% agarose gel in TAE buffer.

 Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under
UV light. Relaxed DNA topoisomers will migrate slower than the supercoiled substrate.
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Caption: Workflow for TOP3B Expression and Purification.
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Caption: TOP3B in R-Loop Resolution.

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/product/b15138130?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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